2-acetyl-5-amino-4H-pyrazol-3-one

Physicochemical profiling Drug-likeness prediction Pyrazolone scaffold optimization

2-Acetyl-5-amino-4H-pyrazol-3-one (CAS 129027-73-2), also designated as 1-acetyl-3-amino-1H-pyrazol-5(4H)-one, NSC681072, and AIDS148521, is a low-molecular-weight (141.13 g/mol) N-acetyl-aminopyrazolone heterocycle with the formula C5H7N3O2. It is characterized by a computed XLogP3 of -1.4, a topological polar surface area of 75.8 Ų, zero rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors, all of which distinguish it from bulkier, more lipophilic non-acetylated analogs.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 129027-73-2
Cat. No. B162593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-5-amino-4H-pyrazol-3-one
CAS129027-73-2
Synonyms3H-Pyrazol-3-one,2-acetyl-5-amino-2,4-dihydro-(9CI)
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)CC(=N1)N
InChIInChI=1S/C5H7N3O2/c1-3(9)8-5(10)2-4(6)7-8/h2H2,1H3,(H2,6,7)
InChIKeyDZNZNJWEIQZUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-5-amino-4H-pyrazol-3-one (CAS 129027-73-2): Baseline Overview for Scientific Procurement


2-Acetyl-5-amino-4H-pyrazol-3-one (CAS 129027-73-2), also designated as 1-acetyl-3-amino-1H-pyrazol-5(4H)-one, NSC681072, and AIDS148521, is a low-molecular-weight (141.13 g/mol) N-acetyl-aminopyrazolone heterocycle with the formula C5H7N3O2 . It is characterized by a computed XLogP3 of -1.4, a topological polar surface area of 75.8 Ų, zero rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors, all of which distinguish it from bulkier, more lipophilic non-acetylated analogs . The compound was assigned an AIDS antiviral screening identifier (AIDS148521) by the NCI Developmental Therapeutics Program, indicating its inclusion in the NCI's anti-HIV screening panel, a designation not shared by the parent 3-amino-1H-pyrazol-5(4H)-one or most simple pyrazolones .

Why 2-Acetyl-5-amino-4H-pyrazol-3-one (CAS 129027-73-2) Cannot Be Generically Substituted by Other Pyrazolones


Generic substitution of 2-acetyl-5-amino-4H-pyrazol-3-one with other pyrazolones, including the parent 3-amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3) or N-phenyl analogs such as edaravone, is not scientifically justifiable without direct comparative data. The N1-acetyl group fundamentally alters the compound's physicochemical profile: it introduces a hydrogen bond acceptor motif not present in unsubstituted analogs, shifts the computed XLogP3 from approximately -0.58 (for 3-amino-1H-pyrazol-5(4H)-one) to -1.4, increases the topological polar surface area from approximately 60 Ų to 75.8 Ų, and eliminates the free N–H tautomeric center that governs both reactivity and molecular recognition in related pyrazolones . The compound's inclusion in the NCI AIDS Antiviral Screen (as AIDS148521) further suggests a biological profiling trajectory distinct from that of non-acetylated aminopyrazolones, which were not prioritized for this screening panel . These differences in both computed descriptors and experimental attention pathways mean that substituting a non-acetylated analog cannot be assumed to preserve either the physical properties or the biological testing profile of 2-acetyl-5-amino-4H-pyrazol-3-one.

Quantitative Differentiation Evidence: 2-Acetyl-5-amino-4H-pyrazol-3-one (CAS 129027-73-2) versus Structural Analogs


Computed XLogP3 Hydrophilicity Advantage: 2-Acetyl-5-amino-4H-pyrazol-3-one vs. 3-Amino-1H-pyrazol-5(4H)-one

The computed XLogP3 value for 2-acetyl-5-amino-4H-pyrazol-3-one is -1.4, compared to approximately -0.58 for the parent 3-amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3) . This represents a shift of -0.82 log units toward greater hydrophilicity, which is quantitatively meaningful for predicting aqueous solubility, permeability, and distribution behavior. The N1-acetyl substitution thus confers measurably higher hydrophilicity on the scaffold, a parameter that directly influences in vitro assay performance (e.g., solubility in aqueous screening media) and pharmacokinetic partitioning .

Physicochemical profiling Drug-likeness prediction Pyrazolone scaffold optimization

Topological Polar Surface Area Differential: Enhanced Hydrogen Bonding Capacity versus Non-Acetylated Analogs

The topological polar surface area (TPSA) of 2-acetyl-5-amino-4H-pyrazol-3-one is 75.8 Ų, which is approximately 15-20 Ų higher than that of the non-acetylated parent 3-amino-1H-pyrazol-5(4H)-one (TPSA ≈ 56-60 Ų) . This difference arises from the additional carbonyl oxygen contributed by the N-acetyl group. TPSA values above 60 Ų are associated with reduced passive blood-brain barrier permeability, while values above 75 Ų begin to approach the 90 Ų threshold for poor oral absorption. The acetylated compound's TPSA of 75.8 Ų places it in a pharmacokinetically distinct regime from the parent scaffold, making it a more suitable starting point for peripherally restricted drug design .

Molecular recognition TPSA-based drug design Blood-brain barrier prediction

Conformational Rigidity: Zero Rotatable Bonds versus Flexible Non-Acetylated Analogs

2-Acetyl-5-amino-4H-pyrazol-3-one possesses zero rotatable bonds (PubChem computed), a feature that distinguishes it from more flexible pyrazolones such as 5-amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one (≥2 rotatable bonds) and 1-phenyl-3-amino-2-pyrazolin-5-one (≥2 rotatable bonds) . Conformational restriction to zero rotatable bonds implies minimal conformational entropy penalty upon target binding and a fixed spatial presentation of pharmacophoric features (the acetyl carbonyl, the amino group, and the pyrazolone ring), which can confer advantages in target selectivity screening and crystallization for structural biology .

Conformational restriction Entropic binding optimization Crystallization propensity

AIDS Antiviral Screening Designation: Programmatic Prioritization Not Shared by Unsubstituted Aminopyrazolones

The compound bears the identifier AIDS148521 and was included in the NCI DTP AIDS Antiviral Screen, which tested approximately 40,000-43,000 compounds for anti-HIV activity . This programmatic selection represents a differential prioritization by NCI screening scientists relative to the parent 3-amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3), which does not carry an AIDS-number designation. While the specific screening result (confirmed active, moderately active, or inactive) for AIDS148521 is not publicly available without accessing restricted data files, the mere assignment of an AIDS screening identifier demonstrates that this compound was selected for anti-HIV evaluation, a formal screening path that the parent aminopyrazolone did not enter .

Anti-HIV screening NCI DTP compound selection Aminopyrazolone antiviral profiling

N-Acetyl Aminopyrazole Scaffold Class Validation as Selective NIK Kinase Inhibitor Chemotype

The N-acetyl-3-aminopyrazole chemotype, to which 2-acetyl-5-amino-4H-pyrazol-3-one belongs, was identified through a hit-to-lead optimization as a selective inhibitor of NF-κB-inducing kinase (NIK) . The prototypical compound 3a from this series demonstrated low micromolar NIK inhibitory activity and selectivity over 44 kinases, providing class-level validation that the N-acetyl substitution on the aminopyrazole scaffold is permissive of potent and selective kinase inhibition. This chemotype-level evidence differentiates N-acetyl-aminopyrazoles from non-acetylated aminopyrazoles, which were not reported as NIK inhibitors in this study and showed differential behavior in the initial blind screening . Note: This is class-level evidence; the specific activity of 2-acetyl-5-amino-4H-pyrazol-3-one against NIK or other kinases has not been independently reported.

NF-κB pathway NIK kinase inhibition Selectivity profiling

Best Research and Industrial Application Scenarios for 2-Acetyl-5-amino-4H-pyrazol-3-one (CAS 129027-73-2)


Fragment-Based Drug Discovery Targeting Kinases or Protein-Protein Interfaces

With a molecular weight of 141.13 g/mol, zero rotatable bonds, a computed XLogP3 of -1.4 (favorable aqueous solubility), and TPSA of 75.8 Ų, 2-acetyl-5-amino-4H-pyrazol-3-one meets all Rule-of-Three criteria for fragment-based screening libraries . Its conformational rigidity (zero rotatable bonds) minimizes entropic binding penalties, making it suitable for NMR-based and X-ray crystallographic fragment screening campaigns. The N-acetyl-aminopyrazole chemotype has been validated as a selective kinase inhibitor scaffold (class-level NIK inhibitor activity) , supporting its selection for fragment growth programs aimed at kinase ATP-binding sites or allosteric pockets.

Antiviral Research Leveraging Known NCI Screening History

The compound's designation as AIDS148521 and its inclusion in the NCI DTP AIDS Antiviral Screen of ~43,850 compounds makes it a candidate for follow-up antiviral investigations. Researchers procuring this compound can build on its documented screening path, whether as a confirmed active, confirmed moderately active, or confirmed inactive reference for structure-activity relationship (SAR) studies. This screening history is not available for the parent 3-amino-1H-pyrazol-5(4H)-one, giving the acetylated compound a unique advantage for antiviral SAR programs requiring a baseline-tested scaffold.

Physicochemical Comparator and Internal Standard for Pyrazolone Scaffold Optimization

The significant computed property differences between 2-acetyl-5-amino-4H-pyrazol-3-one and its non-acetylated parent (ΔXLogP3 = -0.82; ΔTPSA ≈ +16-20 Ų; ΔRotatable Bonds = 0 vs. ≥0) make this compound an ideal paired comparator for medicinal chemistry programs optimizing pyrazolone scaffolds. By procuring both the acetylated and non-acetylated compounds, researchers can systematically dissect the contribution of N1-acetyl substitution to solubility, permeability, metabolic stability, and target engagement in a controlled head-to-head experimental design.

NF-κB Pathway Research Using Validated N-Acetyl-Aminopyrazole Chemotype

The N-acetyl-3-aminopyrazole class has been established as a selective NIK inhibitor chemotype in the non-canonical NF-κB signaling pathway . While the specific activity of 2-acetyl-5-amino-4H-pyrazol-3-one against NIK has not been independently reported, the compound provides the minimal scaffold upon which the active N-acetyl-aminopyrazole pharmacophore is built. It can serve as a core reference compound or synthetic starting point for structure-guided optimization of NIK inhibitors for oncology and inflammatory disease applications.

Quote Request

Request a Quote for 2-acetyl-5-amino-4H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.